molecular formula C17H15N5S2 B4849437 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B4849437
M. Wt: 353.5 g/mol
InChI Key: OPYOYFYBEPRPAC-UHFFFAOYSA-N
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Description

2-({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl-methyl bridge to a 1-(2,4-dimethylphenyl)-substituted tetrazole ring. Benzothiazoles are sulfur- and nitrogen-containing aromatic systems known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities . The tetrazole moiety, a five-membered ring with four nitrogen atoms, enhances metabolic stability and binding affinity in medicinal chemistry, as seen in angiotensin II receptor antagonists like losartan . The 2,4-dimethylphenyl substituent on the tetrazole likely contributes to lipophilicity and steric effects, influencing pharmacokinetic behavior and target interactions.

Properties

IUPAC Name

2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S2/c1-11-7-8-14(12(2)9-11)22-16(19-20-21-22)10-23-17-18-13-5-3-4-6-15(13)24-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYOYFYBEPRPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with 2-bromo-1,3-benzothiazole under basic conditions to yield the target compound .

Industrial Production Methods

the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Tetrazole derivatives, including the compound , have been investigated for their antimicrobial properties. Research indicates that various tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL . The structural modifications of tetrazoles can enhance their activity, making them promising candidates for new antimicrobial agents.

Anti-inflammatory and Analgesic Properties
Studies have demonstrated that tetrazole derivatives possess anti-inflammatory and analgesic properties. Compounds similar to the one discussed have been synthesized and tested for their efficacy in reducing inflammation and pain. For example, specific tetrazole derivatives have been shown to inhibit carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like diclofenac .

Antiparasitic Activity
Research has also highlighted the antiparasitic potential of tetrazole-containing compounds. Some derivatives have demonstrated significant activity against Entamoeba histolytica, with IC50 values indicating potent inhibition . This suggests that the compound may contribute to the development of new treatments for parasitic infections.

Material Science

The compound's unique chemical structure allows for its incorporation into advanced materials. Its potential applications include:

  • Synthesis of Functional Materials : The benzothiazole moiety can be utilized in creating materials with specific electronic or optical properties.
  • Polymer Chemistry : The compound can serve as a building block for polymers with enhanced thermal stability or mechanical strength.

Industrial Chemistry

In industrial applications, this compound can function as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the production of diverse chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole can be contextualized against the following analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Approach
This compound (Target Compound) Benzothiazole Tetrazole (2,4-dimethylphenyl), sulfanyl-methyl linker Potential enzyme inhibition (inferred) Coupling of benzothiazole and tetrazole
AS1134900 (6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)-methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole) Benzothiazole + Imidazopyridine Tetrazolylphenyl, imidazopyridine NADP+-dependent malonyl-CoA reductase inhibition (IC50 = 0.73 μM) Multi-step heterocyclic assembly
Methyl 2-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate Benzoate ester Tetrazole (2,4-dimethylphenyl), thioacetyl-amino linker Unreported (structural analogue) Thioacetylation of benzoate precursor
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole Dual thiadiazole cores, sulfanyl-methyl linker, 4-methylphenyl Antimicrobial/antifungal (inferred) Oxidative coupling of thiol precursors

Key Findings

Structural Variations and Pharmacological Implications :

  • The benzothiazole core in the target compound and AS1134904 is associated with enzyme inhibition, whereas thiadiazole derivatives (e.g., ) are linked to antimicrobial activity. The tetrazole moiety in both the target compound and AS1134900 suggests a role in enhancing binding interactions, akin to its use in angiotensin receptor blockers .
  • The sulfanyl-methyl linker in the target compound and thiadiazole derivatives may improve solubility compared to purely aromatic systems, though the 2,4-dimethylphenyl group increases lipophilicity relative to AS1134900’s tetrazolylphenyl substituent.

Synthetic Complexity :

  • AS1134900 requires multi-step synthesis involving imidazopyridine and benzothiazole coupling , whereas the target compound’s synthesis likely involves simpler coupling of pre-functionalized benzothiazole and tetrazole units.
  • Thiadiazole derivatives (e.g., ) often utilize oxidative dimerization of thiol precursors, contrasting with the nucleophilic substitution or click chemistry approaches seen in tetrazole-linked compounds .

Biological Activity: AS1134900 demonstrates potent enzyme inhibition (IC50 = 0.73 μM) , suggesting the target compound’s benzothiazole-tetrazole architecture may similarly target redox or metabolic enzymes. Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity due to their electron-deficient cores, a property less pronounced in benzothiazoles .

Contradictions and Limitations

  • While tetrazole-containing compounds like losartan are well-characterized as receptor antagonists, the target compound’s benzothiazole core may redirect activity toward enzyme inhibition, as seen in AS1134900 . This highlights the challenge in extrapolating bioactivity solely from structural motifs.
  • describes triazole-acetamide derivatives with benzimidazole cores , which, despite sharing sulfanyl linkages, exhibit divergent pharmacological profiles due to core heterocycle differences.

Biological Activity

The compound 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of 367.5 g/mol. The structure includes a benzothiazole moiety linked to a tetrazole ring through a sulfanyl group. The synthesis typically involves the following steps:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazoic acid.
  • Introduction of the Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions.
  • Attachment of the Benzothiazole Moiety : This step involves coupling reactions under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown selective cytotoxicity against various cancer cell lines, including:

  • A549 (Lung Cancer)
  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

The IC50 values for these cell lines suggest significant potency, with values reported as low as 2.02 µM for A549 cells, indicating that it may act similarly to established chemotherapeutic agents like doxorubicin .

Data Table: Cytotoxicity Profile

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A5492.02Doxorubicin0.88
MCF-713.65Doxorubicin0.33
HeLa2.059Doxorubicin0.33

Case Studies

Several case studies have explored the biological effects of benzothiazole derivatives:

  • Study on Antitumor Activity : A study evaluated various benzothiazole derivatives against human cancer cell lines and reported that compounds with similar structures exhibited promising anticancer activity due to their ability to induce apoptosis in cancer cells .
  • Mechanistic Insights : Another research highlighted that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that are crucial for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.